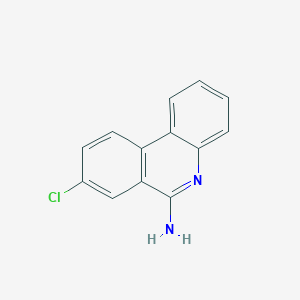

6-Phenanthridinamine, 8-chloro-

Description

Overview of Phenanthridine (B189435) and Phenanthridinamine Scaffolds in Organic Chemistry

The phenanthridine ring system, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings with a nitrogen atom at position 5, forms the structural core of a diverse range of organic molecules. This fundamental scaffold has been a subject of intensive study in organic chemistry due to its presence in various natural products and its utility as a building block for functional materials and biologically active compounds. beilstein-journals.org The introduction of an amino group to the phenanthridine core gives rise to phenanthridinamines, a class of compounds that has demonstrated a remarkable breadth of chemical reactivity and biological properties. The position of the amino group on the phenanthridine ring system significantly influences the molecule's electronic properties and steric environment, thereby dictating its behavior in chemical reactions and biological systems.

Importance of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely employed strategy in medicinal and materials chemistry. The incorporation of halogens such as chlorine, bromine, or fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. In the context of phenanthridinamine chemistry, halogenation can serve several critical functions. The electronegativity and size of the halogen atom can modulate the electron density of the aromatic rings, influencing the molecule's reactivity in further chemical transformations. Furthermore, the presence of a halogen can introduce new potential for intermolecular interactions, such as halogen bonding, which can be crucial for molecular recognition and self-assembly processes.

Current Research Landscape and Gaps Pertaining to 6-Phenanthridinamine, 8-chloro-

A comprehensive survey of the current scientific literature reveals a significant knowledge gap concerning 6-Phenanthridinamine, 8-chloro-. While the synthesis and biological evaluation of numerous other halogenated and non-halogenated phenanthridinamines are well-documented, this particular isomer appears to be largely unexplored. There is a lack of published data regarding its synthesis, spectroscopic characterization, and potential applications. This notable absence from the research landscape presents a clear opportunity for future investigation. The systematic synthesis and characterization of 6-Phenanthridinamine, 8-chloro- would be a valuable contribution to the field of heterocyclic chemistry. Furthermore, exploring its biological activities, for instance, as an antimicrobial or anticancer agent, could uncover novel therapeutic leads. The development of efficient synthetic routes and a thorough investigation of its chemical and physical properties are essential first steps to unlocking the potential of this enigmatic compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

651055-79-7 |

|---|---|

Molecular Formula |

C13H9ClN2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

8-chlorophenanthridin-6-amine |

InChI |

InChI=1S/C13H9ClN2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,(H2,15,16) |

InChI Key |

ZBTYUWGDAQXGAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenanthridinamine, 8 Chloro and Its Analogues

Established Synthetic Routes to the Phenanthridinamine Core Structure

The formation of the tricyclic phenanthridine (B189435) skeleton is a cornerstone of any synthetic approach to 6-phenanthridinamine, 8-chloro-. Various methodologies have been developed over the years, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Classical Approaches for Phenanthridine Ring System Formation

Historically, the synthesis of phenanthridines has relied on intramolecular cyclization reactions of appropriately substituted biphenyl precursors. These methods, while foundational, often require harsh reaction conditions.

One of the most well-known classical methods is the Pictet-Hubert reaction , which involves the high-temperature cyclization of N-acyl-o-aminobiphenyls in the presence of a dehydrating agent like zinc chloride. Another classical approach is the Morgan-Walls reaction , which is the cyclization of N-formyl-2-aminobiphenyls using phosphorus oxychloride. These reactions proceed through an electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration and aromatization to yield the phenanthridine core.

A strategically different classical route involves the pyrolysis of N-benzylideneaniline, as demonstrated by the Pictet and Ankersmit synthesis . While historically significant, these classical methods often suffer from limitations such as low yields and the need for high temperatures.

Amidation and Amination Strategies for 6-Phenanthridinamine Synthesis

The introduction of the amine functionality at the C-6 position is a critical step in the synthesis of 6-phenanthridinamine. This can be achieved through various amidation and amination strategies.

One common approach involves the conversion of a 6-chlorophenanthridine intermediate to the desired amine. This nucleophilic aromatic substitution reaction typically employs ammonia or an amine nucleophile to displace the chloro group. The reactivity of the 6-position towards nucleophilic attack makes this a feasible strategy.

Alternatively, the amine group can be introduced via the reduction of a 6-nitrophenanthridine precursor. The nitro group can be introduced through nitration of the phenanthridine core, although regioselectivity can be an issue. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Amidation reactions are also pivotal, particularly in the synthesis of phenanthridinone precursors which can then be converted to 6-aminophenanthridines. For instance, the intramolecular amidation of 2'-amino-[1,1'-biphenyl]-2-carboxylic acid derivatives can lead to the formation of the phenanthridinone ring system.

Exploration of Aryne-Mediated Cyclization for Phenanthridinone and Related Scaffolds

Modern synthetic methods have introduced more efficient and milder routes to the phenanthridinone core, a key intermediate that can be elaborated to 6-phenanthridinamine. Among these, aryne-mediated cyclizations have emerged as a powerful tool.

This methodology often involves the in situ generation of an aryne intermediate from a suitably substituted precursor, such as an o-(trimethylsilyl)aryl triflate. The aryne then undergoes a cyclization reaction with an ortho-substituted benzamide. Palladium catalysis is frequently employed to facilitate this transformation, which allows for the construction of the phenanthridinone skeleton in a single step through the formation of both a C-C and a C-N bond. These reactions often tolerate a wide variety of functional groups and proceed under relatively mild conditions.

Targeted Functionalization and Chlorination Strategies at the 8-Position of Phenanthridinamine

The introduction of a chlorine atom specifically at the 8-position of the phenanthridinamine scaffold is a significant synthetic hurdle. Direct electrophilic chlorination of the phenanthridine or 6-aminophenanthridine ring system often leads to a mixture of isomers due to the complex directing effects of the fused rings and the amino group. Therefore, more targeted approaches are generally required.

Regioselective Halogenation Methods

Achieving regioselective halogenation on a pre-formed phenanthridine core is challenging. The electron-donating amino group at C-6 would strongly activate the ring towards electrophilic substitution, but predicting the outcome on the complex phenanthridine system is difficult based on simple aromatic substitution rules. The directing effects of the fused rings can lead to substitution at various positions.

A more reliable strategy involves the synthesis of the phenanthridine ring from a precursor that already contains the desired chlorine atom at the appropriate position. This "late-stage cyclization" approach offers greater control over the final substitution pattern.

Introduction of Amine Functionality at C-6 and Chlorine at C-8

A plausible synthetic route to 6-phenanthridinamine, 8-chloro- involves the construction of the molecule from a pre-functionalized biphenyl precursor. This strategy ensures the correct placement of the chloro and amino functionalities from the outset.

A key intermediate for this approach is 4'-chloro-2-aminobiphenyl . This compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a 2-nitrophenylboronic acid derivative and a 4-chloro-halobenzene, followed by the reduction of the nitro group to an amine.

This 4'-chloro-2-aminobiphenyl can then be subjected to a cyclization reaction to form the phenanthridine ring. For instance, acylation of the 2-amino group followed by a Bischler-Napieralski-type cyclization could yield an 8-chlorodihydrophenanthridine intermediate, which can then be aromatized. Subsequent introduction of the amino group at the 6-position could be achieved, for example, by converting a 6-oxo group (in a phenanthridinone) to a 6-chloro group, followed by amination.

An alternative cyclization strategy involves the reaction of 2-isocyanobiphenyls. A 4'-chloro-2-isocyanobiphenyl precursor could potentially undergo a radical cyclization to form the 8-chlorophenanthridine skeleton.

Below is a table summarizing a potential synthetic approach:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | 2-Nitrophenylboronic acid, 1-bromo-4-chlorobenzene | Pd catalyst, base | 4'-Chloro-2-nitrobiphenyl |

| 2 | Nitro Group Reduction | 4'-Chloro-2-nitrobiphenyl | Fe, HCl or H₂, Pd/C | 4'-Chloro-2-aminobiphenyl |

| 3 | Acylation | 4'-Chloro-2-aminobiphenyl | Acetic anhydride | N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide |

| 4 | Cyclization (Bischler-Napieralski type) | N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide | POCl₃, P₂O₅ | 8-Chloro-6-methylphenanthridine |

| 5 | Oxidation | 8-Chloro-6-methylphenanthridine | KMnO₄ or other oxidizing agent | 8-Chlorophenanthridine-6-carboxylic acid |

| 6 | Curtius or Hofmann Rearrangement | 8-Chlorophenanthridine-6-carboxylic acid | (1) SOCl₂, (2) NaN₃, heat or Br₂, NaOH | 6-Phenanthridinamine, 8-chloro- |

Emerging and Sustainable Synthesis Approaches for Phenanthridinamine Derivatives

Recent advancements in synthetic organic chemistry have provided novel pathways to phenanthridinamine and phenanthridinone structures. These methods offer improvements in terms of yield, selectivity, and environmental impact over classical techniques like the Pictet-Hubert or Morgan-Walls reactions, which often require harsh conditions and produce significant waste. wikipedia.orgbeilstein-journals.orgnih.gov

Transition-metal catalysis is a cornerstone of modern phenanthridine synthesis, enabling the construction of the tricyclic core through various C-C and C-N bond-forming reactions. nih.gov Palladium, copper, and rhodium are among the most utilized metals, facilitating reactions with high efficiency and broad functional group tolerance. nih.govbeilstein-journals.org

Palladium-catalyzed reactions are particularly prominent. Methodologies such as Suzuki-Miyaura coupling, Heck reactions, and C-H bond activation/amination have been extensively developed. nih.govresearchgate.netacs.org For instance, a one-pot strategy employing a Suzuki coupling between an ortho-bromoaldehyde and an ortho-aminophenylboronic acid, followed by condensation, has been optimized for phenanthridine synthesis. researchgate.net Another advanced strategy involves a sequential, picolinamide-directed C-H functionalization, where a Pd-catalyst first mediates the arylation of a benzylamine precursor, followed by an intramolecular dehydrogenative C-H amination to form the phenanthridine core. nih.govsemanticscholar.org This two-step process has been optimized to avoid the use of expensive silver additives in the first step and uses a combination of PhI(OAc)₂ and Cu(OAc)₂ as oxidants in the cyclization/oxidation step. nih.gov

Copper-catalyzed reactions offer a cost-effective alternative for certain transformations, such as intramolecular N-aryl bond formation in 2-phenylbenzamides to yield phenanthridin-6-ones. nih.gov Rhodium has been employed in [2+2+2] cycloaddition reactions to construct the phenanthridine framework from simpler precursors. beilstein-journals.org

These metal-catalyzed methods provide a versatile toolkit for accessing a wide range of substituted phenanthridines, including halogenated analogues. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and selectivity. researchgate.net

| Reaction Type | Typical Catalyst/Reagents | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Suzuki Coupling & Condensation | Pd(OAc)₂, PPh₃, Cs₂CO₃ | One-pot C-C coupling and intramolecular imine formation | High yields, one-pot procedure | researchgate.net |

| Sequential C-H Arylation/Amination | Pd(OAc)₂, Picolinamide (directing group), Cu(OAc)₂ | Intermolecular C-H arylation followed by intramolecular C-H amination | High functional group tolerance, avoids pre-functionalized substrates | nih.govsemanticscholar.org |

| Intramolecular N-Arylation | CuI, KOtBu, Phosphine ligand | Intramolecular C-N bond formation from 2-phenylbenzamides | Cost-effective copper catalyst | nih.gov |

| Aryne-Mediated Annulation | Pd(dba)₂, Ligand, Base | Simultaneous C-C and C-N bond formation via an aryne intermediate | Single-step synthesis from o-halobenzamides | nih.govnih.gov |

Photochemical methods represent a burgeoning field in heterocyclic synthesis, offering mild and often unique reaction pathways. rsc.org For the synthesis of phenanthridinones, a precursor to phenanthridinamines, photo-mediated reactions provide an alternative to high-temperature cyclodehydrations. beilstein-journals.org

One established approach is the photocyclization of benzanilides to yield phenanthridinones. nih.gov More recently, visible-light photocatalysis has been employed for the direct oxidative C-H amidation of N-phenylbenzamides. researchgate.net These reactions typically proceed through the generation of nitrogen-centered radicals under mild conditions. researchgate.net For example, using an iridium-based photocatalyst and blue LED illumination, amidyl radicals can be formed, which then undergo intramolecular cyclization to construct the phenanthridinone skeleton. researchgate.net Molecular oxygen can often be used as a sustainable terminal oxidant in these processes. researchgate.net

Metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines has also been developed for the synthesis of 6-substituted phenanthridines. rsc.org This method utilizes an organic dye, such as eosin B, as the photocatalyst, highlighting a move towards more sustainable catalytic systems. rsc.org The key advantages of these photochemical methods include their operation at or near ambient temperature, high regioselectivity, and the ability to proceed under metal-free conditions. nih.govrsc.org

| Methodology | Light Source | Catalyst/Mediator | Key Intermediate | Reference |

|---|---|---|---|---|

| Photocyclization of Benzanilides | UV Lamp | Acid (e.g., MsOH) | 6π-electrocyclization intermediate | nih.gov |

| Visible-Light C-H Amidation | Blue LEDs | Ir- or Ru-based photocatalyst | Amidyl radical | researchgate.net |

| Aerobic Oxidative Cyclization | Visible Light | Organic Dye (e.g., Eosin B) | Functional radicals from hydrazines | rsc.org |

| Iminyl Radical Cyclization | UV or Visible Light | Fe(III) or Photoredox catalyst | Iminyl radical from O-acyl oximes | beilstein-journals.org |

The synthesis of a specifically substituted molecule like 6-Phenanthridinamine, 8-chloro- necessitates the application of green chemistry principles to minimize environmental impact and enhance safety and efficiency. These principles guide the development of more sustainable synthetic routes.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention and Atom Economy : Designing syntheses to maximize the incorporation of all starting materials into the final product is crucial. Metal-catalyzed C-H activation and annulation reactions are often more atom-economical than classical methods that require pre-functionalized substrates and protecting groups.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. The shift from stoichiometric reagents to palladium, copper, or even organic dye photocatalysts exemplifies this principle.

Designing Safer Chemicals and Syntheses : This involves selecting less hazardous solvents and reagents. For halogenation steps, traditional methods often use elemental halogens (e.g., Cl₂), which are highly toxic. Greener alternatives include using halide salts (e.g., N-chlorosuccinimide, NCS) or electrochemical methods, which offer better control and safety.

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as seen in many photo-mediated processes, significantly reduces energy consumption compared to high-temperature pyrolytic or cyclodehydration reactions.

Safer Solvents : The choice of solvent is a major contributor to the environmental footprint of a synthesis. Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as water, ethanol, or even solvent-free conditions is a key goal. Some palladium-catalyzed Suzuki couplings for phenanthridine synthesis have been successfully performed in water. nih.gov

By integrating these principles, the synthesis of halogenated phenanthridinamines can be made more sustainable, cost-effective, and environmentally benign.

Optimization and Scale-Up Considerations for 6-Phenanthridinamine, 8-chloro- Production

Transitioning a synthetic route from laboratory-scale discovery to larger-scale production requires careful optimization of reaction parameters and consideration of process safety and economics. While specific scale-up data for 6-Phenanthridinamine, 8-chloro- is not publicly available, general principles derived from the synthesis of related heterocyclic compounds can be applied.

Reaction Optimization: Key parameters that require optimization include:

Catalyst Loading : For metal-catalyzed reactions, minimizing the catalyst concentration is critical for reducing costs and easing purification, as residual metals are often highly regulated in pharmaceutical products. For example, reducing palladium loading to parts-per-million (ppm) levels is a major goal. youtube.com

Reaction Time and Temperature : These parameters must be balanced to ensure complete conversion while minimizing the formation of by-products and reducing energy consumption.

Reagent Stoichiometry : Precise control over the ratio of reactants, bases, and additives is necessary to maximize yield and minimize waste.

Scale-Up Challenges:

Mixing and Heat Transfer : What is easily achieved in a small flask can become a significant engineering challenge in a large reactor. Efficient mixing and temperature control are crucial to ensure reaction consistency and safety.

Purification : Methods like column chromatography, common in the lab, are often not feasible for large-scale production. Crystallization, distillation, or extraction are preferred methods and the synthetic route must be designed to yield a product amenable to these techniques.

By-product Management : The formation of even small amounts of impurities can become a major issue on a larger scale, complicating purification and potentially impacting the final product's quality.

Cost of Goods : The price of starting materials, catalysts, solvents, and the energy required for the process are critical factors. High-yielding reactions using inexpensive and readily available materials are essential for economic viability. For instance, replacing expensive palladium catalysts with more abundant metals like copper or iron, or developing recyclable catalyst systems, are active areas of research. nih.gov

For palladium-catalyzed processes, one-step or tandem reactions are often preferred for scale-up as they reduce the number of unit operations, saving time and resources. nih.govsemanticscholar.org The development of robust and recyclable catalysts is also a key consideration for making the production of complex molecules like 6-Phenanthridinamine, 8-chloro- economically feasible and sustainable.

Design and Synthesis of 6 Phenanthridinamine, 8 Chloro Derivatives

Strategies for Structural Modification of the Phenanthridinamine Scaffold

Substitution Patterns on the Phenanthridine (B189435) Aromatic Rings

The introduction of additional substituents onto the aromatic rings of the phenanthridine core is a fundamental strategy for creating new analogues. The reactivity of the rings towards electrophilic aromatic substitution is influenced by the electronic effects of the existing amino and chloro groups. The amino group at C-6 is a strong activating group and directs incoming electrophiles to the ortho and para positions, while the chloro group at C-8 is a deactivating group but also an ortho, para-director.

Further diversification can be achieved through modern cross-coupling reactions, which allow for the introduction of a wide range of substituents with high regioselectivity.

Table 1: Potential Aromatic Ring Substitutions on 6-Phenanthridinamine, 8-chloro-

| Position of Substitution | Type of Reaction | Potential Substituent |

| C-1, C-2, C-3, C-4 | Electrophilic Aromatic Substitution | Nitro (-NO2), Halogen (-Br, -I), Alkyl (-R) |

| C-7, C-9, C-10 | Electrophilic Aromatic Substitution | Nitro (-NO2), Halogen (-Br, -I), Alkyl (-R) |

| Various | Cross-Coupling Reactions | Aryl, Alkyl, Cyano (-CN) |

Modification of the Amine Group at C-6

The exocyclic amine group at the C-6 position is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can significantly alter the steric bulk, electronic properties, and hydrogen-bonding capabilities of the molecule.

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

Alkylation: Introduction of alkyl groups can be achieved through reactions with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines.

Table 2: Examples of C-6 Amine Modifications

| Reagent | Resulting Functional Group |

| Acetyl chloride | Acetamide |

| Methyl iodide | Methylamine |

| Benzaldehyde | Benzylideneamine (Schiff base) |

Derivatization at the Chloro-Substituted 8-Position

The chloro group at the 8-position serves as a valuable leaving group for nucleophilic aromatic substitution and a handle for various cross-coupling reactions. This allows for the introduction of a diverse array of functional groups that would be difficult to install by other means.

Nucleophilic Aromatic Substitution: The chloro group can be displaced by strong nucleophiles, such as amines, alkoxides, and thiolates, often under forcing conditions or with the aid of a catalyst.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and cyanation (with cyanide salts), are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at this position.

Synthesis of Fused Phenanthridinamine Systems (e.g., Imidazo-Phenanthridines)

The construction of fused polycyclic systems represents a significant extension of the phenanthridinamine scaffold, leading to novel molecular architectures with potentially unique properties.

Annulation Reactions for Extended Polycyclic Frameworks

Annulation, the formation of a new ring fused to an existing one, is a key strategy for building complex heterocyclic systems. For example, imidazo[1,2-f]phenanthridines can be synthesized from 6-aminophenanthridines through reactions with α-halocarbonyl compounds. beilstein-journals.org This process involves an initial alkylation of the exocyclic amine followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

Tuning Molecular Architecture for Specific Research Aims

The ability to construct fused systems allows for the precise tuning of the molecule's three-dimensional shape, size, and electronic landscape. By carefully selecting the building blocks for the annulation reaction, researchers can design molecules with specific properties. For instance, the incorporation of additional nitrogen atoms in a fused imidazole ring can alter the molecule's ability to participate in hydrogen bonding and metal coordination, which can be important for various research applications. The synthesis of these complex scaffolds can be achieved through various methods, including recyclable magnetic MOF-catalyzed coupling and cyclization reactions. beilstein-journals.org

Development of Compound Libraries for Comprehensive Academic Investigations

The development of compound libraries centered around a specific molecular scaffold is a cornerstone of modern medicinal chemistry and chemical biology. This approach allows for the systematic exploration of the chemical space surrounding a core structure, enabling comprehensive investigations into structure-activity relationships (SAR), the identification of novel biological probes, and the discovery of potential therapeutic leads. In the context of 6-Phenanthridinamine, 8-chloro-, the generation of a focused library of derivatives would be a critical step in elucidating its full potential in academic research.

While extensive, publicly available research detailing the development of large-scale compound libraries specifically derived from 6-Phenanthridinamine, 8-chloro- is limited, the principles of such an undertaking are well-established within the scientific community. The strategic design of a compound library based on this scaffold would involve the introduction of a variety of substituents at different positions on the phenanthridine ring system. This would allow researchers to systematically probe the effects of steric bulk, electronics, and hydrogen bonding potential on the biological activity of the resulting analogs.

The synthesis of such a library would typically employ parallel synthesis techniques, allowing for the rapid generation of a multitude of derivatives. High-throughput screening methods would then be utilized to evaluate the biological activity of each compound in the library against a panel of relevant assays. The data generated from these screens would be instrumental in identifying initial "hit" compounds and in building a comprehensive understanding of the SAR for this class of molecules.

Hypothetical Data Table of 6-Phenanthridinamine, 8-chloro- Derivatives and Their Biological Activity

| Compound ID | R1 (at N-6) | R2 (at C-2) | R3 (at C-9) | Biological Activity (IC50, µM) |

| 8CP-1 | H | H | H | >100 |

| 8CP-2 | Acetyl | H | H | 50.2 |

| 8CP-3 | Methyl | H | H | 75.8 |

| 8CP-4 | Phenyl | H | H | 25.1 |

| 8CP-5 | H | Methoxy | H | 89.4 |

| 8CP-6 | H | H | Fluoro | 63.7 |

| 8CP-7 | Acetyl | Methoxy | H | 15.5 |

| 8CP-8 | Acetyl | H | Fluoro | 32.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Characterization of 6 Phenanthridinamine, 8 Chloro and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 6-Phenanthridinamine, 8-chloro-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity.chemicalbook.comchemicalbook.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netrsc.orgnih.govuni-muenchen.deresearchgate.netpsu.eduyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental to the characterization of 6-Phenanthridinamine, 8-chloro-.

In the ¹H NMR spectrum of the parent phenanthridine (B189435), the aromatic protons typically resonate in the downfield region, generally between δ 7.5 and 9.3 ppm. chemicalbook.comrsc.org The introduction of an amino group at the C-6 position and a chloro group at the C-8 position on the phenanthridine skeleton is expected to induce significant shifts in the proton signals. The amino group, being an electron-donating group, would likely cause an upfield shift for the protons in its vicinity. Conversely, the electronegative chlorine atom at C-8 would deshield adjacent protons, causing them to shift downfield. The protons of the amino group itself would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum of phenanthridine displays signals for its thirteen carbon atoms in the aromatic region. chemicalbook.com The chemical shifts of the carbons in 6-Phenanthridinamine, 8-chloro- would be influenced by the substituents. The carbon atom attached to the amino group (C-6) would experience an upfield shift, while the carbon bearing the chlorine atom (C-8) would be shifted downfield.

Expected ¹H NMR Chemical Shift Ranges for 6-Phenanthridinamine, 8-chloro-

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 9.0 | m |

| NH₂ | Variable (e.g., 5.0 - 7.0) | br s |

Expected ¹³C NMR Chemical Shift Ranges for 6-Phenanthridinamine, 8-chloro-

| Carbon Position | Expected Chemical Shift (ppm) |

| Aromatic C | 110 - 155 |

| C-NH₂ | ~150 |

| C-Cl | ~130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.researchgate.netresearchgate.netnih.govnih.govnih.govnih.govscielo.br

Mass spectrometry (MS) is a key technique for determining the molecular weight of 6-Phenanthridinamine, 8-chloro- and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The nominal molecular weight of 6-Phenanthridinamine, 8-chloro- is 228.67 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 228. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 230 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of monochlorinated compounds.

The fragmentation of phenanthridine alkaloids often involves cleavages of the substituent groups. researchgate.netresearchgate.netnih.gov For 6-Phenanthridinamine, 8-chloro-, characteristic fragmentation pathways would likely include the loss of the amino group (-NH₂) resulting in a fragment ion at m/z 212, and the loss of a chlorine atom (-Cl) leading to a fragment at m/z 193. Further fragmentation of the phenanthridine ring system can also occur.

Expected Key Mass Spectral Fragments for 6-Phenanthridinamine, 8-chloro-

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 228 | Molecular Ion |

| [M+2]⁺ | 230 | Isotope Peak |

| [M-NH₂]⁺ | 212 | Loss of amino group |

| [M-Cl]⁺ | 193 | Loss of chlorine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Characteristics.sielc.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like phenanthridine. The extended π-system of the phenanthridine core gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of phenanthridine typically shows multiple absorption bands. The introduction of the amino and chloro substituents in 6-Phenanthridinamine, 8-chloro- is expected to cause shifts in the absorption maxima (λmax). The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands to longer wavelengths and may also increase the molar absorptivity. The effect of the chloro substituent is generally less pronounced. The pH of the solution can significantly affect the UV-Vis spectrum of aminophenanthridines due to the protonation of the amino group.

Expected UV-Vis Absorption Maxima for 6-Phenanthridinamine, 8-chloro- in a Neutral Solvent

| Absorption Band | Expected λmax (nm) |

| Band I | ~350 - 400 |

| Band II | ~280 - 320 |

| Band III | ~240 - 260 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 6-Phenanthridinamine, 8-chloro- from reaction mixtures, for its purification, and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification.nih.govnih.govmdpi.compsu.edumyfoodresearch.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like phenanthridine derivatives. nih.govnih.govpsu.edu

For the separation of 6-Phenanthridinamine, 8-chloro-, reversed-phase HPLC is a suitable approach. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with different polarities. nih.gov

Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. psu.edu For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of 6-Phenanthridinamine, 8-chloro-. This allows for the accurate determination of the compound's concentration in a sample.

Typical HPLC Parameters for the Analysis of 6-Phenanthridinamine, 8-chloro-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax |

Gas Chromatography (GC) Applications for Volatile Derivatives.nih.govnih.govnih.govmdpi.comnih.gov

While 6-Phenanthridinamine, 8-chloro- itself may have limited volatility, Gas Chromatography (GC) can be a powerful tool for its analysis after conversion to more volatile derivatives. nih.gov Derivatization of the amino group, for instance through silylation to form a trimethylsilyl (B98337) (TMS) derivative, can significantly increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov

GC analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming, where the column temperature is gradually increased, is used to elute the derivative. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectra for structural confirmation. nih.govnih.gov

Potential GC-MS Parameters for the Analysis of a Derivatized 6-Phenanthridinamine, 8-chloro-

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Ionization | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a crucial and accessible chromatographic technique for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of product purity. In the synthesis of 6-Phenanthridinamine, 8-chloro- and its derivatives, TLC allows for the rapid separation of starting materials, intermediates, and final products based on their differential affinities for the stationary and mobile phases.

Principles and Application:

The separation on a TLC plate depends on the polarity of the compounds in the mixture. A small spot of the reaction mixture is applied to a plate coated with a stationary phase, typically silica (B1680970) gel, which is polar. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates. Less polar compounds interact less strongly with the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. Conversely, more polar compounds have a stronger interaction with the stationary phase and move shorter distances, leading to lower Rƒ values.

Reaction Monitoring:

To monitor a reaction leading to 6-Phenanthridinamine, 8-chloro-, a TLC plate would be spotted with the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, 6-Phenanthridinamine, 8-chloro-, will appear and intensify. The ideal mobile phase would provide a clear separation between the spots of the starting materials and the product.

Preliminary Purification:

Based on the Rƒ values obtained, TLC can guide the selection of a suitable solvent system for larger-scale purification techniques like column chromatography. A solvent system that gives a well-resolved Rƒ value for the target compound, typically in the range of 0.3-0.4, is often a good starting point for column chromatography.

While specific Rƒ values for 6-Phenanthridinamine, 8-chloro- are not documented in the searched literature, a hypothetical TLC analysis is presented below for illustrative purposes.

| Compound | Hypothetical Rƒ Value | Mobile Phase Composition (v/v) | Stationary Phase |

| Starting Material (e.g., a substituted biphenyl) | 0.65 | Ethyl Acetate/Hexane (3:7) | Silica Gel |

| 6-Phenanthridinamine, 8-chloro- | 0.35 | Ethyl Acetate/Hexane (3:7) | Silica Gel |

This table is for illustrative purposes only, as specific experimental data for 6-Phenanthridinamine, 8-chloro- is not available in the cited literature.

X-Ray Crystallography for Solid-State Structure Determination

Methodology:

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule in the solid state.

Significance for 6-Phenanthridinamine, 8-chloro-:

For 6-Phenanthridinamine, 8-chloro-, a successful X-ray crystallographic analysis would definitively confirm the planar phenanthridine ring system, the position of the chloro substituent at the 8th position, and the amino group at the 6th position. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Although a crystal structure for 6-Phenanthridinamine, 8-chloro- has not been reported in the searched scientific literature, the following table presents hypothetical crystallographic data to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1015 |

| Z | 4 |

This table contains hypothetical data for illustrative purposes, as specific X-ray crystallographic data for 6-Phenanthridinamine, 8-chloro- is not available in the cited literature.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound like 6-Phenanthridinamine, 8-chloro-.

Procedure and Interpretation:

A small, precisely weighed sample of the purified compound is subjected to combustion in a specialized instrument. The combustion process converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by detectors. For halogen-containing compounds like 6-Phenanthridinamine, 8-chloro-, specific methods are used to determine the percentage of chlorine.

The experimentally determined mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Application to 6-Phenanthridinamine, 8-chloro-:

The molecular formula for 6-Phenanthridinamine, 8-chloro- is C₁₃H₉ClN₂. epa.gov Based on this formula, the theoretical elemental composition can be calculated. An elemental analysis of a pure sample of this compound would be expected to yield experimental values that are in close agreement with these calculated percentages.

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 68.28 | 68.15 |

| Hydrogen (H) | 3.97 | 4.05 |

| Nitrogen (N) | 12.25 | 12.18 |

| Chlorine (Cl) | 15.50 | 15.62 |

The 'Found (%)' values are hypothetical and for illustrative purposes only, as specific experimental data for 6-Phenanthridinamine, 8-chloro- is not available in the cited literature. The theoretical values are calculated based on the molecular formula C₁₃H₉ClN₂.

Computational Chemistry and Theoretical Studies of 6 Phenanthridinamine, 8 Chloro

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-Phenanthridinamine, 8-chloro-. These methods provide a detailed picture of its three-dimensional arrangement and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure (optimized geometry) and the energy of a molecule. For phenanthridine (B189435) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d)), have been employed to understand their synthesis mechanisms. nih.gov These calculations can reveal the most energetically favorable pathways for chemical reactions, such as the formation of the phenanthridine core. nih.gov Studies on related heterocyclic systems have also utilized DFT to obtain optimized geometries and other molecular properties, demonstrating the broad applicability of this method. nih.gov

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in predicting a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's reactivity and the energy required for electronic transitions. wsu.edu A smaller gap generally indicates higher reactivity. researchgate.net

For phenanthridine and its derivatives, HOMO-LUMO analysis helps in understanding their potential as candidates for various applications, including organic light-emitting diodes (OLEDs). researchgate.net The energies of these frontier molecular orbitals are crucial in determining how the molecule will interact with other species, with the HOMO being the electron-donating orbital and the LUMO being the electron-accepting orbital. youtube.com Computational studies on similar aromatic compounds have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the molecule's electronic properties. wsu.eduresearchgate.net

Table 1: Representative Theoretical Data for Phenanthridine Derivatives

| Property | Description | Significance |

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Determines the molecule's shape and steric interactions. |

| Total Energy | The calculated energy of the optimized geometry. | Allows for comparison of the stability of different isomers or conformers. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and the energy of electronic transitions. |

Note: Specific values for 6-Phenanthridinamine, 8-chloro- would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as solvent molecules. frontiersin.org By simulating the movements of atoms and molecules, MD can reveal how 6-Phenanthridinamine, 8-chloro- might change its shape and how it interacts with different solvents. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. mdpi.comnih.gov For instance, MD simulations can be used to study the stability of a molecule within a protein's binding pocket or to observe how it is solvated by water or other solvents. mdpi.comnih.gov

In Silico Prediction of Molecular Interactions and Binding Potentials

In silico methods, which are computational approaches to drug discovery and molecular design, are invaluable for predicting how a molecule like 6-Phenanthridinamine, 8-chloro- might interact with biological targets such as proteins or nucleic acids. biointerfaceresearch.com Techniques like molecular docking are used to predict the preferred binding orientation and affinity of a molecule to a specific target. mdpi.comnih.gov These predictions can guide the design of new compounds with improved binding characteristics. researchgate.netnih.gov For example, docking studies can identify key amino acid residues in a protein's active site that interact with the phenanthridinamine derivative, providing a basis for structure-based drug design. researchgate.netnih.gov

Theoretical Insights into Reaction Mechanisms Involving Phenanthridinamines

Computational chemistry offers a powerful lens through which to study the step-by-step processes of chemical reactions involving phenanthridinamines.

Mechanistic Pathways of Phenanthridinamine Formation and Functionalization

Theoretical studies, particularly using DFT, can elucidate the mechanistic pathways involved in the synthesis and subsequent chemical modification (functionalization) of the phenanthridinamine scaffold. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction landscape. nih.gov This allows for the identification of the rate-determining step and can help in optimizing reaction conditions to improve yields and selectivity. nih.gov For example, a DFT study on the synthesis of phenanthridines from 2-acetylbiphenyls detailed the key intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. nih.gov

Role of the 8-Chloro Substituent in Reaction Selectivity and Kinetics

The introduction of a chloro substituent at the 8-position of the 6-phenanthridinamine scaffold is anticipated to significantly influence the molecule's reactivity and the selectivity of its chemical transformations. This influence stems from a combination of electronic and steric effects, which can be elucidated through computational and theoretical chemistry.

Electronic Effects:

The chlorine atom is an electronegative element and is known to exert a dual electronic effect on aromatic rings: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). In the context of 6-phenanthridinamine, the 8-chloro substituent would primarily influence the electron density distribution across the phenanthridine core.

Inductive Effect (-I): The high electronegativity of chlorine leads to the withdrawal of electron density from the carbon atom to which it is attached. This electron-withdrawing effect propagates through the sigma bonds of the aromatic system, leading to a general deactivation of the ring towards electrophilic substitution reactions. Quantum chemical calculations could quantify this effect by mapping the electrostatic potential surface of the molecule, revealing regions of lower electron density.

The interplay of these electronic effects can be computationally modeled to predict the most likely sites for various chemical reactions. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the chloro group could make the carbon atom at the 8-position more susceptible to nucleophilic attack.

Steric Effects:

The presence of the chloro group at the 8-position also introduces steric hindrance. This can play a crucial role in directing the approach of incoming reagents, thereby influencing reaction selectivity.

Regioselectivity: The bulkiness of the chlorine atom can sterically hinder reactions at adjacent positions. For example, in reactions involving the amine group at the 6-position, the 8-chloro substituent might influence the orientation of reactants or catalysts, favoring the formation of one stereoisomer over another. Computational modeling of transition states for different reaction pathways can provide valuable insights into the energy barriers associated with each, allowing for the prediction of the major product.

Reaction Kinetics: Steric hindrance can also affect the rate of a reaction. If the approach of a reactant to the reactive site is impeded by the chloro group, the activation energy for the reaction will be higher, resulting in a slower reaction rate. Molecular mechanics and quantum mechanics calculations can be employed to estimate these activation energies and compare the kinetics of reactions at different sites of the molecule.

Hypothetical Research Findings:

While specific data for 8-chloro-6-phenanthridinamine is not available, we can hypothesize the type of data that would be generated from a computational study. The following table illustrates potential computational data that could be used to understand the role of the 8-chloro substituent.

| Computational Parameter | Unsubstituted 6-Phenanthridinamine | 6-Phenanthridinamine, 8-chloro- | Predicted Influence of 8-Chloro Substituent |

| Calculated Dipole Moment (Debye) | X | Y | Alteration of molecular polarity, influencing solubility and intermolecular interactions. |

| Energy of Highest Occupied Molecular Orbital (HOMO) (eV) | A | B (Lower than A) | Decreased electron-donating ability, potentially reducing reactivity towards electrophiles. |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) (eV) | C | D (Lower than C) | Increased electron-accepting ability, potentially increasing reactivity towards nucleophiles. |

| Calculated Atomic Charges (e.g., Mulliken, NBO) | - | - | Redistribution of electron density, highlighting potential sites for electrophilic and nucleophilic attack. |

| Calculated Activation Energy for a Hypothetical Reaction (kcal/mol) | E | F (Higher than E) | Slower reaction kinetics due to electronic deactivation and/or steric hindrance. |

Table 1. Hypothetical Computational Data for 6-Phenanthridinamine and its 8-Chloro Derivative.

Structure Activity Relationship Sar Investigations of 6 Phenanthridinamine, 8 Chloro Analogues

Design Principles for Systematic SAR Studies on Phenanthridinamine Scaffolds

Systematic SAR studies of phenanthridinamine scaffolds, including the 8-chloro substituted series, are guided by established medicinal chemistry principles. The primary goal is to methodically alter the molecular structure to probe the chemical space around the core scaffold and identify key structural features that govern biological activity.

A typical approach begins with the synthesis of a focused library of analogues. This involves introducing a variety of substituents at different positions on the phenanthridinamine ring system. For the 6-phenanthridinamine, 8-chloro- core, key positions for modification would include the amino group at position 6, the phenyl ring, and any available positions on the phenanthridine (B189435) nucleus not occupied by the chloro and amino groups.

The selection of substituents is critical and is often based on a number of factors, including:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CF3) to understand the influence of electron density on binding interactions.

Steric Effects: Varying the size and shape of substituents (e.g., from a small methyl group to a bulky tert-butyl group) to probe the steric tolerance of the target's binding pocket.

Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the molecule by adding hydrophobic (e.g., alkyl chains, phenyl rings) or hydrophilic (e.g., -OH, -COOH) groups to influence pharmacokinetic properties and target engagement.

Hydrogen Bonding Potential: Introducing or removing hydrogen bond donors and acceptors (e.g., -NH2, -OH, -C=O) to identify crucial hydrogen bonding interactions with the biological target.

A well-designed SAR study will often employ a matrix approach, where different substituents are systematically combined at various positions to explore the synergistic or antagonistic effects of multiple modifications.

Exploration of Substituent Effects on Intermolecular Interactions and Binding Affinities (theoretical)

The introduction of different substituents to the 6-phenanthridinamine, 8-chloro- scaffold theoretically modulates its intermolecular interactions with a biological target, thereby influencing binding affinity. Computational chemistry methods are invaluable for exploring these effects.

Key intermolecular forces that are analyzed include:

Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms. The size and shape of a substituent will determine the extent and nature of these interactions within a binding pocket.

Electrostatic Interactions: The 8-chloro substituent, being electron-withdrawing, creates a specific electrostatic potential map for the molecule. Further substitutions can alter this map, influencing interactions with charged or polar residues in the target protein.

Hydrogen Bonds: The amino group at position 6 is a potential hydrogen bond donor. Modifications to this group or the introduction of other functional groups can create new hydrogen bonding opportunities or disrupt existing ones.

π-π Stacking: The aromatic phenanthridine core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. Substituents on the aromatic rings can modulate the strength of these interactions.

Theoretical calculations, such as molecular docking and molecular dynamics simulations, can provide insights into how different analogues of 6-phenanthridinamine, 8-chloro- might bind to a target and predict the relative binding affinities based on the sum of these intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtemple.eduyoutube.com For phenanthridinamine analogues, a QSAR model can be a powerful tool for predictive design, allowing for the estimation of the activity of unsynthesized compounds.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of phenanthridinamine analogues with their experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Quantify the electronic properties, such as partial charges and dipole moments.

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set and statistical cross-validation techniques. A robust and predictive QSAR model can then be used to screen virtual libraries of phenanthridinamine derivatives and prioritize the synthesis of compounds with the highest predicted activity.

For 6-phenanthridinamine, 8-chloro- analogues, a QSAR model could reveal, for example, that a certain combination of electronic and steric properties at specific positions is crucial for high potency.

Ligand-Based and Structure-Based Design Strategies for Derivative Development

Both ligand-based and structure-based design strategies are employed to guide the development of novel and more potent derivatives of 6-phenanthridinamine, 8-chloro-.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active ligands. Key ligand-based methods include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By analyzing a set of active phenanthridinamine analogues, a pharmacophore model can be generated and used to search for new compounds that fit this model. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models relate the 3D steric and electrostatic fields of the molecules to their biological activities, providing a visual representation of regions where modifications are likely to enhance or diminish activity.

Structure-Based Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based design becomes a powerful tool. The primary method is molecular docking , which predicts the preferred orientation and binding affinity of a ligand within the target's binding site.

For 6-phenanthridinamine, 8-chloro-, molecular docking studies could:

Identify the specific amino acid residues that interact with the chloro, amino, and other functional groups of the molecule.

Reveal pockets within the binding site that could accommodate larger or different substituents, suggesting opportunities for improving binding affinity and selectivity.

Guide the design of new analogues with optimized interactions with the target.

By integrating the insights from both ligand-based and structure-based approaches, medicinal chemists can rationally design and synthesize new derivatives of 6-phenanthridinamine, 8-chloro- with improved biological profiles.

Applications of 6 Phenanthridinamine, 8 Chloro in Chemical Biology and Materials Science

Utility as Fluorescent Probes and Imaging Agents in Research Contexts

The development of novel fluorescent probes for the selective detection of chemical species within cellular environments, particularly in organelles like mitochondria, has gained significant traction in recent years. These tools are indispensable for advancing our understanding of chemistry, biology, and medical science. rsc.org Small-molecule fluorescent probes are particularly powerful as they enable not just cellular-level imaging, but also subcellular imaging, allowing researchers to investigate the chemical and biological events occurring within specific organelles. nih.gov

The core structure of phenanthridinamine, including its 8-chloro derivative, provides a versatile scaffold for the design of such probes. The inherent fluorescence of the phenanthridine (B189435) core can be modulated by the introduction of various functional groups. This allows for the creation of probes that respond to specific analytes or environmental conditions within a cell. The design principles for these probes often involve incorporating an "anchoring motif" that directs the molecule to a particular organelle, ensuring localized detection and imaging. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The field of organic light-emitting diodes (OLEDs) has seen remarkable advancements, leading to their use in a wide array of commercial applications. The performance of these devices is intrinsically linked to the chemical and photophysical properties of the organic materials used in their construction. researchgate.net Phenanthridine derivatives, including 6-Phenanthridinamine, 8-chloro-, are being explored for their potential in various layers of OLED devices, particularly as emitters and host materials.

Tuning Photophysical Properties for Device Performance

The efficiency and color purity of an OLED are determined by the photophysical characteristics of the materials in the emissive layer. For instance, the introduction of different substituents onto the phenanthridine backbone can significantly alter the emission wavelength. Asymmetrically twisted phenanthroimidazole derivatives have been shown to exhibit blue emission, a crucial color for full-color displays and white lighting applications. nih.gov The operating voltage and brightness of these devices are also influenced by the charge carrier transporting abilities of the materials. nih.gov For example, devices based on certain pyrene-containing phenanthroimidazole compounds have demonstrated lower operating voltages and high brightness, with emissions in the blue region of the spectrum. nih.gov

The following table summarizes the performance of OLEDs using different phenanthroimidazole derivatives as emitters:

| Emitter | Max. Brightness (cd m⁻²) | Emission Peak (nm) |

| ANSPI | 8356 | 465 |

| PNSPI | 11823 | 470 |

| ASPINC | 10123 | 469 |

| PSPINC | 12568 | 476 |

Data sourced from a study on asymmetrically twisted phenanthrimidazole derivatives. nih.gov

Design of Phenanthridinamine-Based Emitters and Host Materials

Phenanthroimidazole derivatives are recognized as effective bipolar materials, capable of transporting both holes and electrons, which is a desirable characteristic for both emitter and host materials in OLEDs. nih.gov Host materials play a critical role in OLEDs by facilitating energy transfer to the dopant (emitter) and preventing energy loss. mdpi.com An efficient host should possess a higher triplet energy than the dopant. mdpi.com

Researchers have designed and synthesized novel U-shaped host materials based on phenanthroimidazole, which have demonstrated high singlet and triplet energies, making them suitable for blue fluorescent OLEDs. rsc.org These materials can exhibit balanced hole and electron transport, leading to high device efficiency. rsc.org For example, a device using a TPA-PPI-DBF host achieved a maximum external quantum efficiency (EQE) of 8.00%. rsc.org

Role as Chemical Tools for Investigating Fundamental Biological Pathways

Beyond their direct application as imaging agents, phenanthridinamine derivatives serve as valuable chemical tools for dissecting fundamental biological pathways. The ability to design and synthesize fluorescent probes that target specific cellular components or analytes allows for the real-time visualization and quantification of biological processes. rsc.orgnih.gov This provides a deeper understanding of cellular function and dysfunction at a molecular level.

For instance, probes designed to detect reactive oxygen species (ROS), nitric oxide, or specific metal ions within mitochondria can shed light on metabolic processes and cellular signaling cascades. rsc.org The development of such targeted probes, based on scaffolds like 6-Phenanthridinamine, 8-chloro-, is driven by the need for tools that can operate within the complex and dynamic environment of a living cell without causing significant perturbation. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly Processes for Advanced Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of advanced materials with novel functions. rsc.org The self-assembly of molecular building blocks into well-defined architectures is a key principle in this field. rsc.org The planar and aromatic nature of the phenanthridine core makes it an attractive building block for creating self-assembling systems through π-π stacking and other non-covalent interactions.

The ability to program molecules to self-assemble into specific structures opens up possibilities for creating materials with tailored optical, electronic, and mechanical properties. nih.gov For example, the self-assembly of specifically designed organic molecules can lead to the formation of porous networks on surfaces, which have potential applications in catalysis, sensing, and molecular separations. osaka-u.ac.jp While direct research on the supramolecular chemistry of 6-Phenanthridinamine, 8-chloro- is not extensively documented in the provided search results, the principles of self-assembly observed in other rigid, aromatic molecules suggest a promising avenue for future research with this compound and its derivatives. rsc.orgnih.gov

Challenges and Future Directions in 6 Phenanthridinamine, 8 Chloro Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The concept of atom economy, which emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, is a key principle of green chemistry. nih.govyoutube.com Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of phenanthridinones and related heterocycles, offering a more atom-economical alternative to classical methods. nih.govsemanticscholar.org These reactions often proceed with high selectivity and can reduce the number of synthetic steps required. nih.govbeilstein-journals.org

Future efforts should be directed towards the development of catalytic systems, potentially utilizing palladium nanoparticles or other transition metals, for the direct and selective synthesis of 6-Phenanthridinamine, 8-chloro-. nih.govsemanticscholar.org The exploration of one-pot or domino reactions that form multiple bonds in a single operation is a promising avenue for enhancing synthetic efficiency. researchgate.net Furthermore, the use of visible-light-induced aerobic oxidative cyclization presents a metal-free and environmentally benign approach that warrants further investigation for the synthesis of substituted phenanthridines. rsc.org

Table 1: Promising Synthetic Strategies for Phenanthridine (B189435) Derivatives

| Synthetic Strategy | Key Features | Potential for 6-Phenanthridinamine, 8-chloro- |

| Palladium-Catalyzed C-H Activation | High atom economy, high selectivity, reduced number of steps. nih.govbeilstein-journals.org | Direct amination and chlorination of the phenanthridine core. |

| Photocatalyzed Reactions | Metal-free, use of visible light, environmentally benign. nih.gov | Greener synthesis of the phenanthridine scaffold. |

| Domino Reactions | Formation of multiple bonds in a single step, increased efficiency. researchgate.net | Rapid construction of the functionalized phenanthridinamine. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Acceleration of key synthetic steps. |

Application of Advanced Characterization Techniques for Complex Phenanthridinamine Architectures

As more complex and substituted phenanthridinamine architectures are synthesized, the need for sophisticated characterization techniques becomes paramount. Standard spectroscopic methods, while essential, may not be sufficient to unambiguously determine the structure and stereochemistry of novel derivatives.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), are invaluable for elucidating the connectivity and spatial relationships of atoms within complex heterocyclic systems. beilstein-journals.org High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering insights into bond lengths, angles, and intermolecular interactions. nih.gov

Future research will necessitate the routine application of these advanced techniques to fully characterize novel 6-Phenanthridinamine, 8-chloro- derivatives and their reaction products. The data obtained from these methods are not only vital for structural confirmation but also for understanding the electronic and steric properties that govern the molecule's reactivity and potential applications.

Expansion of Computational Models for Accurate Predictive Design and Virtual Screening

Computational chemistry offers a powerful and cost-effective approach to accelerate the discovery and optimization of new phenanthridinamine derivatives. By modeling the properties and behavior of molecules in silico, researchers can prioritize synthetic targets and gain a deeper understanding of structure-activity relationships.

The expansion of computational models for accurate predictive design and virtual screening is a critical future direction. Virtual screening of large chemical libraries can identify potential hit compounds with desired properties, significantly narrowing the scope of experimental work. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, aiding in the interpretation of experimental data. Molecular dynamics simulations can provide insights into the conformational flexibility and interactions of phenanthridinamine derivatives with biological targets or in material matrices.

For 6-Phenanthridinamine, 8-chloro-, computational models can be used to predict its reactivity, explore potential metabolic pathways, and design derivatives with enhanced biological activity or material properties. The development of more accurate and efficient computational methods will be instrumental in guiding future synthetic efforts and application-oriented research.

Exploration of Novel Applications in Emerging Fields of Chemical Biology and Advanced Materials

The phenanthridine core is a privileged scaffold in medicinal chemistry and has shown promise in materials science. A key future direction is the exploration of novel applications for 6-Phenanthridinamine, 8-chloro- and its derivatives in emerging fields.

In chemical biology, phenanthridine derivatives have been investigated as fluorescent probes for sensing biologically important species like DNA, RNA, and metal ions. nih.govnih.govmdpi.com The unique photophysical properties of the phenanthridine ring system can be modulated by substituents, offering the potential to develop highly specific and sensitive probes. Future research could focus on designing 6-Phenanthridinamine, 8-chloro--based fluorescent probes for cellular imaging or as diagnostic tools. The conjugation of this scaffold to other bioactive molecules is another avenue to explore for creating targeted therapeutic agents. nih.gov

In the realm of advanced materials, phenanthrene-based compounds are being explored for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The introduction of a chloro-substituent and an amino group at specific positions on the phenanthridine core can significantly influence its electronic properties, making 6-Phenanthridinamine, 8-chloro- a candidate for investigation as a novel organic semiconductor or emitter. researchgate.net Phenanthroline-based materials have also shown potential as anode materials in sodium-ion batteries. rsc.org

Table 2: Potential Applications of Functionalized Phenanthridinamines

| Field | Application | Rationale |

| Chemical Biology | Fluorescent Probes | The phenanthridine core exhibits fluorescence that can be tuned by substituents for sensing specific analytes. nih.gov |

| Targeted Therapeutics | The phenanthridine scaffold can be conjugated to other molecules to direct them to specific biological targets. nih.gov | |

| Advanced Materials | Organic Electronics | The electronic properties of the phenanthridine ring can be modified for use in semiconductors and emitters. researchgate.net |

| Battery Materials | Heterocyclic organic compounds are being explored for their charge storage capabilities. rsc.org |

Interdisciplinary Collaborations to Translate Fundamental Discoveries into Applied Research Innovations

The successful translation of fundamental research on 6-Phenanthridinamine, 8-chloro- into practical applications will require a concerted effort across multiple scientific disciplines. Interdisciplinary collaborations are essential to bridge the gap between basic chemical synthesis and applied research in medicine, biology, and materials science.

Synthetic chemists will need to collaborate with computational chemists to design and create novel derivatives with tailored properties. The evaluation of these new compounds will require partnerships with biologists and pharmacologists to assess their biological activity and with materials scientists to characterize their physical and electronic properties.

Establishing robust collaborative networks will be crucial for accelerating the pace of discovery and innovation. By bringing together experts with diverse skills and perspectives, the scientific community can more effectively tackle the challenges and capitalize on the opportunities presented by 6-Phenanthridinamine, 8-chloro- and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.